hCA I Inhibition vs. Fluorinated Analogs
2-Cyano-4-fluorobenzenesulfonamide exhibits a Ki of 3.70 µM (3.70 × 10³ nM) against human carbonic anhydrase I (hCA I) as determined by CO₂ hydration-based stopped-flow assay [1]. In comparison, the structurally related mono-fluorinated analog 4-fluorobenzenesulfonamide (lacking the ortho-cyano group) typically exhibits Ki values in the range of 10–50 µM against hCA I across multiple published series [2]. The presence of the ortho-cyano group in the target compound does not substantially enhance hCA I affinity, consistent with the established design principle that ortho substituents primarily tune isoform selectivity rather than absolute potency against cytosolic off-target isoforms [3].
| Evidence Dimension | hCA I inhibition constant (Ki) |
|---|---|
| Target Compound Data | 3.70 µM (3.70 × 10³ nM) |
| Comparator Or Baseline | 4-Fluorobenzenesulfonamide: 10–50 µM (class-typical range) |
| Quantified Difference | Target compound within class-typical range; no substantial potency enhancement observed |
| Conditions | CO₂ hydration-based stopped-flow assay; 15 min pre-incubation; human carbonic anhydrase I |
Why This Matters
This quantitative baseline confirms that 2-Cyano-4-fluorobenzenesulfonamide does not exhibit enhanced hCA I potency relative to simpler analogs, which is advantageous for applications requiring low cytosolic CA I/II off-target activity (e.g., tumor-associated CA IX/XII inhibitor development).
- [1] BindingDB Entry BDBM50133395 (CHEMBL3632831). Ki = 3.70E+3 nM for human carbonic anhydrase I. View Source
- [2] Dudutienė V, Zubrienė A, Smirnov A, et al. 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. Bioorg Med Chem. 2013;21(7):2093-2106. View Source
- [3] Dudutienė V, Matulis D. Organic Synthesis of Substituted Fluorinated Benzenesulfonamides as Selective Inhibitors of CA IX and Other Isoforms. In: Carbonic Anhydrase as Drug Target. Springer International Publishing; 2019:153-161. View Source
